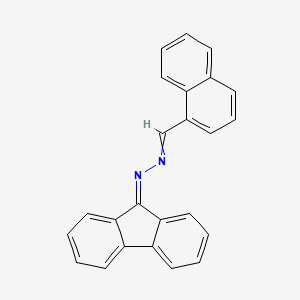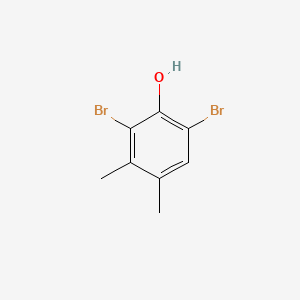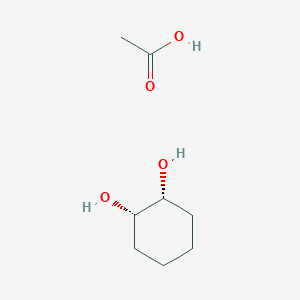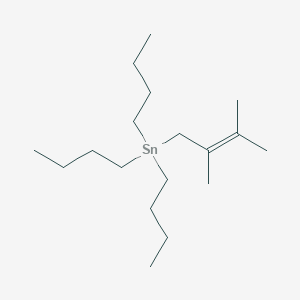
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane is an organotin compound with the chemical formula C18H36Sn. It is a derivative of stannane, where the tin atom is bonded to a 2,3-dimethylbut-2-en-1-yl group and three butyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane can be synthesized through the reaction of tributyltin hydride with 2,3-dimethylbut-2-en-1-yl halides under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism by which tributyl(2,3-dimethylbut-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, facilitating various chemical transformations. The pathways involved include coordination with ligands and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(isopropenyl)stannane: Similar in structure but with an isopropenyl group instead of the 2,3-dimethylbut-2-en-1-yl group.
Tributylpropynylstannane: Contains a propynyl group instead of the 2,3-dimethylbut-2-en-1-yl group.
Tributyl(4-(2-butyl-octyl)-thiophen-2-yl)stannane: Contains a thiophene ring with a butyl-octyl substituent.
Uniqueness
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane is unique due to its specific 2,3-dimethylbut-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
13881-60-2 |
|---|---|
Molekularformel |
C18H38Sn |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
tributyl(2,3-dimethylbut-2-enyl)stannane |
InChI |
InChI=1S/C6H11.3C4H9.Sn/c1-5(2)6(3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UGWXDHMEHSPMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


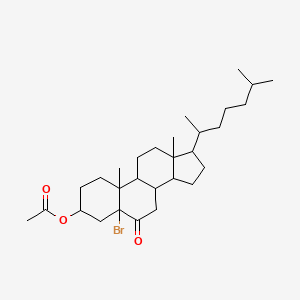
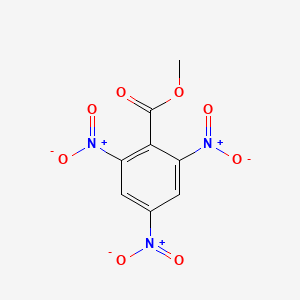
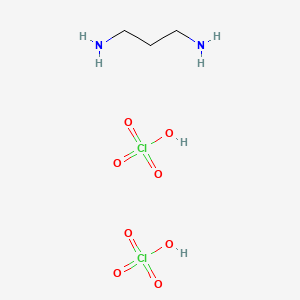
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
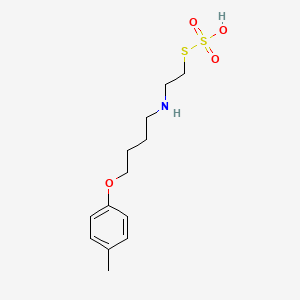
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
